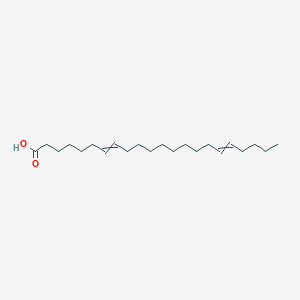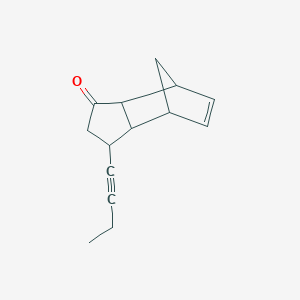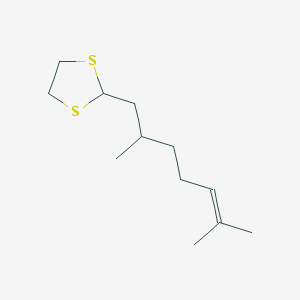![molecular formula C14H9N5O4 B14492744 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine CAS No. 63648-68-0](/img/structure/B14492744.png)
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with 4-nitrobenzaldehyde under basic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the desired imidazo[4,5-b]pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Reduction: 5-Amino-2-[2-(4-aminophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine.
Oxidation: 5-Nitroso-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also interfere with cellular signaling pathways, inhibiting the growth and proliferation of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitro-2-(4-nitrophenyl)benzofuran
- 5′-Nitro-2′-(4-nitrophenyl)benzanilide
Uniqueness
Compared to similar compounds, 5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine exhibits unique electronic properties due to the presence of both nitro groups and the imidazo[4,5-b]pyridine core. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and fluorescent probes.
Propiedades
Número CAS |
63648-68-0 |
|---|---|
Fórmula molecular |
C14H9N5O4 |
Peso molecular |
311.25 g/mol |
Nombre IUPAC |
5-nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C14H9N5O4/c20-18(21)10-4-1-9(2-5-10)3-7-12-15-11-6-8-13(19(22)23)17-14(11)16-12/h1-8H,(H,15,16,17) |
Clave InChI |
UJLDLVPNUCZRPI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=NC3=C(N2)C=CC(=N3)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14492665.png)

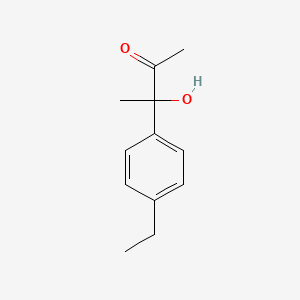

![N,N-Dimethyl-4-(2-methylpropyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14492688.png)
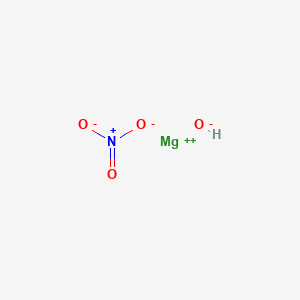
![N-[(E)-(tert-Butylimino)methyl]-N-methylacetamide](/img/structure/B14492705.png)
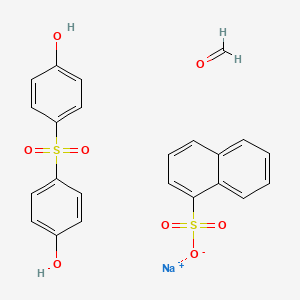

![4-(2-{Acetyl[3-(acetyloxy)benzyl]amino}ethyl)phenyl acetate](/img/structure/B14492716.png)

